molecular formula C8H9NO3 B1628618 Methyl 5-(hydroxymethyl)pyridine-2-carboxylate CAS No. 39977-42-9

Methyl 5-(hydroxymethyl)pyridine-2-carboxylate

Cat. No. B1628618
CAS RN: 39977-42-9
M. Wt: 167.16 g/mol
InChI Key: AXEJHIXDOVLEFC-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)pyridine-2-carboxylate is an organic compound used as an intermediate in pharmaceuticals and chemical research. It was originally part of the Alfa Aesar product portfolio .

Scientific Research Applications

Synthesis and Medicinal Applications

Methyl 5-(hydroxymethyl)pyridine-2-carboxylate and its derivatives are involved in the synthesis of various compounds with medicinal properties. For example, Finch et al. (1978) described the synthesis of various substituted 5-amino-2-pyridinecarboxylic acids and derivatives from methyl 5-amino-2-pyridinecarboxylates, which exhibited potent antihypertensive effects in animal models (Finch, Campbell, Gemenden, & Povalski, 1978).

Epigenetic and DNA Modification Studies

This chemical is significant in epigenetic studies. Tahiliani et al. (2009) found that TET1 protein can convert 5-methylcytosine into 5-hydroxymethylcytosine, which is important in understanding DNA modifications and their roles in gene regulation (Tahiliani et al., 2009). Wu and Zhang (2017) further explored the TET-mediated active DNA demethylation mechanism, providing insights into how DNA methylation can be reversed in mammals (Wu & Zhang, 2017).

Photoreactions and Chemical Transformations

Studies like Sugiyama et al. (1981) explored the UV-irradiation of methyl 2-pyridinecarboxylate, demonstrating photomethylation and methoxylation reactions, relevant in understanding chemical transformations under certain conditions (Sugiyama et al., 1981).

Biochemical Analysis and Quantification

Liu et al. (2013) utilized derivatives of methyl 5-(hydroxymethyl)pyridine-2-carboxylate in quantitative assessments for understanding the oxidation products of 5-methylcytosine in DNA, which is crucial for studying epigenetic regulation (Liu et al., 2013).

Safety and Hazards

Methyl 5-(hydroxymethyl)pyridine-2-carboxylate is considered hazardous due to its flammability, skin and eye irritation potential, and harmful effects if ingested or inhaled. Proper precautions should be taken when handling this compound .

properties

IUPAC Name

methyl 5-(hydroxymethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)7-3-2-6(5-10)4-9-7/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEJHIXDOVLEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597015
Record name Methyl 5-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39977-42-9
Record name Methyl 5-(hydroxymethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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